PTC 725

HCV NS4B inhibitor NS5A inhibitor antiviral resistance

PTC 725 (also designated as PTC725 or compound 4t) is a small-molecule inhibitor that selectively targets the Hepatitis C Virus (HCV) nonstructural protein 4B (NS4B). It exhibits potent antiviral activity in cell-based HCV replicon assays, with an EC50 of 1.7 nM against the HCV genotype 1b (Con1) replicon and an EC90 of 9.6 nM.

Molecular Formula C23H18F4N6O2S
Molecular Weight 518.5 g/mol
Cat. No. B8643432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePTC 725
Molecular FormulaC23H18F4N6O2S
Molecular Weight518.5 g/mol
Structural Identifiers
SMILESCCC1=CC2=C(C=C1F)C(=C(N2C3=NC=CC=N3)C4=NC=C(C=C4)S(=O)(=O)NC(C)C(F)(F)F)C#N
InChIInChI=1S/C23H18F4N6O2S/c1-3-14-9-20-16(10-18(14)24)17(11-28)21(33(20)22-29-7-4-8-30-22)19-6-5-15(12-31-19)36(34,35)32-13(2)23(25,26)27/h4-10,12-13,32H,3H2,1-2H3/t13-/m0/s1
InChIKeyOBULGMCFXOTNNK-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PTC 725: Preclinical NS4B-Targeting HCV Inhibitor Profile for Research Procurement


PTC 725 (also designated as PTC725 or compound 4t) is a small-molecule inhibitor that selectively targets the Hepatitis C Virus (HCV) nonstructural protein 4B (NS4B). It exhibits potent antiviral activity in cell-based HCV replicon assays, with an EC50 of 1.7 nM against the HCV genotype 1b (Con1) replicon and an EC90 of 9.6 nM [1]. The compound demonstrates a >1,000-fold selectivity window relative to cytotoxicity and maintains a selectivity index >5,000 with respect to cellular GAPDH activity [1][2]. PTC 725 displays oral bioavailability and favorable liver distribution across multiple preclinical species, with liver-to-plasma exposure ratios reaching 25 in rats [2].

Why PTC 725 Cannot Be Substituted with NS5A or NS3/4A Inhibitors for NS4B Research


PTC 725 operates via a distinct mechanism of action, targeting the HCV NS4B protein rather than the NS5A, NS3/4A protease, or NS5B polymerase proteins that are the targets of most approved direct-acting antivirals (DAAs) [1]. Consequently, PTC 725 remains fully active against HCV replicons harboring resistance mutations to NS3 protease inhibitors and NS5B polymerase inhibitors [1]. The compound selects for a unique set of resistance-associated amino acid substitutions in the first transmembrane region of NS4B (F98L/C, V105M, H94R, L109I/R, and S59C/G), which are distinct from the RAS profiles that compromise NS5A or protease inhibitors [1][2]. This distinct resistance profile and target novelty make PTC 725 a non-substitutable tool for studying HCV biology, evaluating combination therapy strategies that engage complementary mechanisms, and investigating NS4B as a validated antiviral target.

Quantitative Evidence Differentiating PTC 725 from NS4B Inhibitors and Other HCV DAAs


Target Class Differentiation: PTC 725 (NS4B) vs. Daclatasvir (NS5A) Potency and Resistance Profile

PTC 725 inhibits HCV 1b replicons with an EC50 of 1.7 nM and EC90 of 9.6 nM [1], while the NS5A inhibitor daclatasvir exhibits significantly higher potency against the same genotype with EC50 values in the low picomolar range (9-50 pM) [2]. Critically, PTC 725 retains full activity against replicons resistant to NS3 protease and NS5B polymerase inhibitors, and resistance to PTC 725 maps specifically to NS4B mutations F98L/C and V105M [1]. In contrast, daclatasvir resistance is associated with NS5A mutations at positions 28, 30, 31, and 93, which can confer >100-fold reductions in susceptibility [3].

HCV NS4B inhibitor NS5A inhibitor antiviral resistance

In Vitro Potency Comparison: PTC 725 vs. Other NS4B Inhibitors in HCV Genotype 1b Replicon

PTC 725 inhibits HCV 1b (Con1) replicons with an EC50 of 1.7 nM [1]. In comparison, the imidazo[2,1-b]thiazole NS4B inhibitors 26f and 28g exhibit EC50 values of 16 nM and 31 nM, respectively [2]. The 2-oxadiazoloquinoline NS4B inhibitor 1 demonstrates EC50 values of 0.08 nM (gt1a) and 0.10 nM (gt1b) [3], while the NS4B RNA binding inhibitor clemizole has a significantly higher EC50 of 8 μM (8,000 nM) against HCV gt2a [4].

HCV NS4B inhibitor replicon assay EC50 comparison

Resistance Profile: PTC 725 NS4B Mutations vs. NS5A Inhibitor RAS

De novo resistance selection with PTC 725 in gt1b replicons identified NS4B amino acid substitutions F98L/C (300/57-fold resistance), V105M (6.7/100-fold), H94R (16-fold), L109I/R (10/130-fold), and S59C/G (160/80-fold) [1]. In gt3 replicons, additional mutations including F98L, V105M, and L109I were observed [2]. In contrast, NS5A inhibitors such as daclatasvir, ledipasvir, and velpatasvir select for RAS at NS5A positions 28, 30, 31, and 93, with Y93H and L31V conferring >100-fold resistance to many agents [3]. PTC 725 remains fully active against replicons resistant to NS3 protease and NS5B polymerase inhibitors [1].

HCV resistance NS4B mutations RAS comparison

Oral Bioavailability and Liver Distribution: PTC 725 vs. Clemizole and Other NS4B Inhibitors

PTC 725 demonstrates oral bioavailability values of 62% in rats, 78% in dogs, and 18% in monkeys following oral administration [1]. The compound exhibits a liver-to-plasma exposure ratio of 25 in rats, indicating preferential distribution to the target organ [1]. In contrast, the NS4B RNA binding inhibitor clemizole is primarily a research tool with limited pharmacokinetic data, and its moderate potency (EC50 = 8 μM) necessitates high concentrations that may be challenging to achieve in vivo [2]. Other NS4B inhibitors such as the imidazo[2,1-b]thiazole series (26f, 28g) and the 2-oxadiazoloquinoline series (Inhibitor 1) lack published oral bioavailability or tissue distribution data [3][4].

HCV NS4B inhibitor pharmacokinetics oral bioavailability

Genotype Coverage: PTC 725 Activity Against HCV Genotype 3 vs. NS5A Inhibitors

PTC 725 was predicted to be active against HCV genotype 3 based on NS4B sequence analysis and experimentally confirmed to inhibit a gt3a subgenomic replicon with an EC50 of ~5 nM [1]. The compound lacks activity against genotype 2 [1]. In comparison, pangenotypic NS5A inhibitors velpatasvir and pibrentasvir exhibit uniform high activity against all genotypes 1-7, with EC50 values typically in the picomolar range [2]. Daclatasvir shows EC50 values of 9-146 pM across genotypes 1-5 [3].

HCV genotype 3 NS4B inhibitor pangenotypic activity

Combination Synergy: PTC 725 with Interferon, Protease, and Polymerase Inhibitors

Anti-replicon activity of PTC 725 was found to be additive to synergistic when combined with alpha interferon or with inhibitors of HCV NS3 protease and NS5B polymerase in gt1b replicon assays [1]. This contrasts with the observation that some NS5A inhibitors may exhibit antagonism with certain protease inhibitors in vitro [2]. The lack of cross-resistance with other DAA classes, combined with additive-to-synergistic interactions, supports the use of PTC 725 as a tool to study triple- or quadruple-DAA combination regimens that include an NS4B-targeting component.

HCV combination therapy synergy NS4B inhibitor

Optimal Research and Procurement Applications for PTC 725 Based on Quantitative Evidence


NS4B Target Validation and Mechanistic Studies in HCV Genotype 1 and 3 Replicon Systems

Use PTC 725 as the primary tool compound to validate NS4B as a therapeutic target and to dissect its role in HCV RNA replication. The compound's potent EC50 of 1.7 nM (gt1b) and ~5 nM (gt3a), combined with a defined resistance profile (F98L/C, V105M, etc.), enables precise dose-response studies and the selection of resistant variants for genetic analysis [1][2]. Immunofluorescence microscopy confirms that PTC 725 does not alter the subcellular localization of NS4B or NS5A, allowing for clean interpretation of phenotypic effects [1]. The >1,000-fold selectivity index ensures that observed antiviral effects are not confounded by cytotoxicity [1].

Preclinical In Vivo Efficacy Studies in Rodent HCV Models

PTC 725 is the only NS4B inhibitor with extensive multi-species pharmacokinetic characterization suitable for in vivo proof-of-concept studies. With oral bioavailability of 62% in rats and a liver-to-plasma exposure ratio of 25, the compound achieves high concentrations at the site of HCV replication [1]. Dosing regimens of 10 mg/kg in rats and 5 mg/kg in dogs have been established, and human dosing projections support once-daily or twice-daily administration [2]. Researchers can confidently procure PTC 725 for chimeric mouse model studies of HCV infection without the need for extensive in-house PK optimization.

Combination Therapy Research to Overcome DAA Resistance and Explore Pan-Genotypic Regimens

PTC 725's distinct mechanism of action (NS4B targeting) and lack of cross-resistance with NS3 protease, NS5B polymerase, and NS5A inhibitors make it ideal for combination therapy investigations [1]. The compound demonstrates additive to synergistic anti-replicon activity when combined with interferon-α, protease inhibitors, or polymerase inhibitors [1]. Given the clinical challenge of HCV genotype 3, PTC 725's confirmed activity against gt3 replicons (EC50 ~5 nM) enables exploration of NS4B-targeting components in pan-genotypic combination regimens [2]. This scenario is particularly relevant for research groups developing next-generation DAA cocktails or studying resistance barrier enhancement through multi-target inhibition.

Comparative Pharmacology Studies of NS4B vs. NS5A Inhibition

For academic and industrial laboratories comparing the therapeutic potential of different HCV targets, PTC 725 provides a benchmark NS4B inhibitor with well-characterized in vitro potency, resistance profile, and in vivo pharmacokinetics. Comparative studies against NS5A inhibitors such as daclatasvir, ledipasvir, or velpatasvir can elucidate differential effects on viral fitness, barrier to resistance, and combination synergy. The quantitative differentiation documented in Section 3 (e.g., potency differential of ~100-500x vs. daclatasvir, distinct RAS profiles) enables rigorous experimental design and interpretation of target-specific phenotypes [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for PTC 725

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.